4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
Overview
Description
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is a chemical compound with the molecular formula C8H17NS2 . It belongs to the class of dithiazinanes and is characterized by its unique structure containing sulfur atoms. The compound’s systematic name is 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane consists of a six-membered ring containing two sulfur atoms (dithiazinane) and three carbon atoms. The isopropyl and dimethyl substituents contribute to its overall shape and reactivity. For a visual representation, refer to the 2D structure here .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural and Theoretical Study of Dithiazinanes : Research by Flores‐Parra et al. (2013) explored the structural aspects of 5-alkyl-[1,3,5]-dithiazinanes, including isopropyl variants. They performed X-ray diffraction analyses and theoretical optimizations to understand the conformation of these molecules, particularly focusing on the steric and electronic interactions (Flores‐Parra et al., 2013).
Reactivity with BH3, BD3, and BF3 : Another study by Flores‐Parra et al. (1993) investigated the reactivity of dithiazinanes, including 5-methyl-and 5-tert-butyl-1,3,5-dithiazinane, with boron compounds. This research provides insights into the formation of various heterocyclic compounds and their potential applications in organic synthesis (Flores‐Parra et al., 1993).
Synthesis of N-Isopropyl Derivatives : Yamamoto et al. (1998) conducted a study on the N-isopropylation of certain compounds, which is relevant for understanding the chemical behavior and synthesis possibilities of isopropyl-substituted dithiazinanes (Yamamoto et al., 1998).
Cardioactivity of Related Compounds : Research by McKenna et al. (1988) on 4-isoxazolyldihydropyridines, which are structurally related to 4-aryldihydropyridine calcium-channel blockers, provides insights into the potential bioactivity of compounds with similar structures, including 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (McKenna et al., 1988).
Chemical Synthesis and Reactions : The synthesis and reactions of derivatives of 4-Chloro-3,5-dinitrobenzotrifluoride, as studied by D′aamico et al. (1979), can offer valuable insights into the synthesis and potential applications of similar compounds like 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (D′aamico et al., 1979).
One-Pot Synthesis of N,6-Disubstituted 1,3,5-Triazine-4,6-Diamines : The study by Liu et al. (2007) on the one-pot synthesis method is relevant for understanding efficient synthesis methods that could potentially be applied to the synthesis of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane and its derivatives (Liu et al., 2007).
Tautomerization Study in Related Compounds : A theoretical study by Shajari et al. (2018) on tautomerization in a related molecule, 1,5-Dimethyl-6-Thioxo-1,3,5-Triazinane-2,4-Dione, can shed light on the chemical behavior and stability of compounds such as 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (Shajari et al., 2018).
properties
IUPAC Name |
2,4-dimethyl-6-propan-2-yl-1,3,5-dithiazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYZCFJVKLILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(SC(S1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192603 | |
Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; peanuty, meaty, cocoa-like odour | |
Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
104.00 to 115.00 °C. @ 1.70 mm Hg | |
Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |
Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.959 | |
Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane | |
CAS RN |
104691-41-0 | |
Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104691-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104691410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOPROPYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3KSN48ZFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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